N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is a heterocyclic compound that combines an imidazole moiety with a quinoline structure. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development. The compound's IUPAC name reflects its structural complexity, which includes both nitrogen-containing rings that contribute to its chemical reactivity and biological function.
The compound can be classified under heterocycles due to the presence of nitrogen atoms in its structure. It is primarily sourced from chemical suppliers and research laboratories focused on synthetic organic chemistry. The compound's unique characteristics stem from its dual ring system, which allows for diverse chemical reactions and potential applications in various fields such as pharmaceuticals and materials science.
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine typically involves several key steps:
The molecular formula of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is , with a molecular weight of approximately 226.28 g/mol. The compound features a complex structure characterized by:
The InChI representation for this compound is:
The InChI Key is:
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine can participate in various chemical reactions:
The mechanism of action for N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine involves its interaction with specific molecular targets within biological systems:
The compound exhibits several notable physical properties:
Key chemical properties include:
Analytical techniques such as Infrared spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide insights into the functional groups present in the compound:
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine has several scientific applications:
The compound belongs to the quinoline-imidazoline hybrid structural class. Its core consists of a quinoline ring system substituted with a methyl group at position 5 and linked via an amine bridge at position 6 to a 4,5-dihydro-1H-imidazol-2-yl group (also known as an imidazoline ring). This imidazoline moiety exists in a partially reduced state, distinguishing it from fully aromatic imidazole systems [2] .
Systematic Nomenclature:
Molecular Formula: C₁₃H₁₄N₄Molecular Weight: 226.28 g/mol [2] [6]CAS Registry Number: 1217439-06-9 [2] [6]
Table 1: Core Nomenclature and Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine |
Alternative Chemical Name | N-(Imidazolidin-2-ylidene)-5-methylquinolin-6-amine |
CAS Registry Number | 1217439-06-9 |
Molecular Formula | C₁₃H₁₄N₄ |
Molecular Weight | 226.28 g/mol |
The SMILES notation (CC₁=C₂C=CC=NC₂=CC=C₁NC₃=NCCN₃) accurately captures the connectivity: the methyl-substituted quinoline (CC₁=C₂C=CC=NC₂=CC=C₁) connects via the secondary amine (-NH-) to the imidazoline nitrogen (=NCCN₃) [2]. This connectivity is crucial as the basic nitrogen atoms within the imidazoline ring (particularly the sp²-hybridized N at position 2) are potential hydrogen bond acceptors and protonation sites, influencing solubility and receptor binding.
Structurally related analogs include compounds like 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-46-5), which replaces the quinoline core with a quinoxaline and substitutes the methyl with chlorine [7]. The distinction between quinoline and quinoxaline cores significantly alters electronic distribution and potential biological interactions.
Table 2: Structural Comparison with Related Compounds
Compound Name | Core Structure | R⁶ Substituent | Imidazoline Connection | CAS Number |
---|---|---|---|---|
N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine | Quinoline | Methyl | -NH- | 1217439-06-9 |
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | Quinoxaline | Chlorine | -NH- | 91147-46-5 |
Indanidine (N-(4,5-Dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine) | Indazole | Methyl | -NH- | Not Specified |
The precise origin and discovery timeline of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine remain undocumented in publicly accessible literature. However, its emergence can be contextualized within the broader historical development of imidazoline-containing pharmaceuticals.
Unlike its structural analog Indanidine (N-(4,5-Dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine), a known alpha-adrenergic agonist documented since the 1980s [3], N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine lacks widely published historical pharmacological data. Its appearance in chemical catalogs (e.g., BLD Pharm, SynThink Chemicals, Santa Cruz Biotechnology) around the 2010s indicates availability primarily for research purposes rather than clinical development [2] [6].
This compound holds significance primarily as a privileged structural scaffold with potential for diverse biological activities, underpinned by its distinct heterocyclic architecture:
Alpha-Adrenergic Targeting Potential: The presence of the imidazoline ring is a hallmark feature of alpha-adrenergic receptor modulators. Structural analogs like Indanidine are established alpha-adrenergic agonists [3]. The quinoline nitrogen and the imidazoline moiety create a spatial arrangement potentially capable of interacting with adrenergic receptor subtypes. The methyl group on the quinoline may influence lipophilicity and steric fit within receptor pockets.
Antimicrobial Hybrid Strategy: The molecule embodies the "hybrid antibiotic" concept, where two discrete pharmacophores are covalently linked to overcome bacterial resistance. Imidazole/imidazoline derivatives are known for their antimicrobial properties, often involving disruption of membrane integrity or interference with nucleic acid synthesis. Quinoline derivatives (like chloroquine or newer antibacterial quinolones) possess inherent antimicrobial and DNA-intercalating activities. Combining these motifs, as seen in this compound, represents a strategy to create novel agents targeting resistant pathogens like the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.). Recent research highlights the effectiveness of imidazole-quinoline/quinolone hybrids in combating resistant strains, although specific published data for this exact compound remains limited [5].
Molecular Hybrid Advantages: As defined by Klahn and reiterated in reviews [5], true hybrid molecules combine two pharmacophores each with intrinsic activity. While the individual activities of 5-methylquinolin-6-amine and 4,5-dihydro-1H-imidazol-2-amine are less documented, the structural similarity to active compounds in both classes supports the hybrid rationale. Key potential advantages include:
Table 3: Key Pharmacophoric Elements and Potential Biological Significance
Structural Element | Potential Pharmacological Role | Medicinal Chemistry Rationale |
---|---|---|
4,5-Dihydro-1H-imidazol-2-yl group (Imidazoline) | Alpha-adrenergic receptor interaction; Potential antimicrobial activity | Provides hydrogen bond acceptor/donor sites; Basic nitrogen for salt formation/protonation; Common motif in agonists/antagonists |
Quinoline ring system | DNA intercalation potential; Antimicrobial activity; Structural rigidity | Planar aromatic system for stacking interactions; Modifiable scaffold; Can influence bioavailability |
Secondary amine linker (-NH-) | Connects pharmacophores; Potential hydrogen bond donor | Influences conformational flexibility and spatial orientation of pharmacophores |
Methyl group at quinoline C5 | Modulates electronic properties and steric bulk | Enhances lipophilicity; Electron-donating effect influences quinoline ring electron density |
While robust preclinical or clinical data specific to this compound remains scarce in the public domain, its structural framework provides a compelling foundation for investigating new approaches to challenging therapeutic areas, particularly multidrug-resistant infections and receptor-specific modulation. Future research directions would likely focus on synthesizing focused libraries around this core, conducting comprehensive in vitro and in vivo biological evaluations (e.g., receptor binding assays, antimicrobial susceptibility testing against resistant strains), and further structural optimization [3] [5].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: